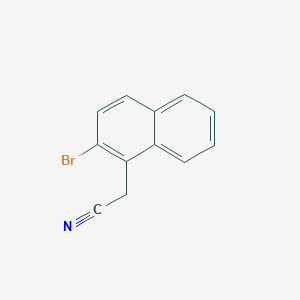
(5-Butoxynaphthalen-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Butoxynaphthalen-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butoxynaphthalen-1-yl)boronic acid typically involves the reaction of 5-butoxynaphthalene with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are typically prepared by the dehydration of boric acid with alcohols . The resulting borate esters can then be hydrolyzed to yield the desired boronic acid. This method is advantageous due to its scalability and the relatively low cost of the starting materials.
化学反応の分析
Types of Reactions
(5-Butoxynaphthalen-1-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions can produce boronic esters or borates .
科学的研究の応用
(5-Butoxynaphthalen-1-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (5-Butoxynaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, thereby modulating their activity . The boronic acid group can also participate in coordination chemistry, forming complexes with metal ions and other Lewis acids .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the naphthalene ring, making it less hydrophobic.
4-Butoxyphenylboronic acid: Similar in structure but has a phenyl ring instead of a naphthalene ring, affecting its electronic properties.
Naphthalen-1-ylboronic acid: Lacks the butoxy group, making it less lipophilic.
Uniqueness
(5-Butoxynaphthalen-1-yl)boronic acid is unique due to the presence of both the butoxy group and the naphthalene ring. This combination imparts distinct electronic and steric properties, making it particularly useful in specific synthetic and biological applications .
特性
CAS番号 |
372521-99-8 |
|---|---|
分子式 |
C14H17BO3 |
分子量 |
244.10 g/mol |
IUPAC名 |
(5-butoxynaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C14H17BO3/c1-2-3-10-18-14-9-5-6-11-12(14)7-4-8-13(11)15(16)17/h4-9,16-17H,2-3,10H2,1H3 |
InChIキー |
RHPFXFQJJMNUKL-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=CC=C(C2=CC=C1)OCCCC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



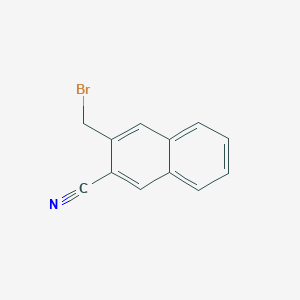
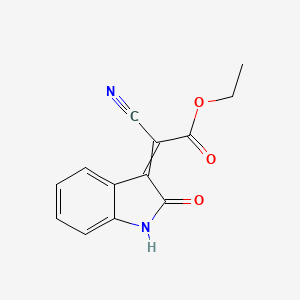


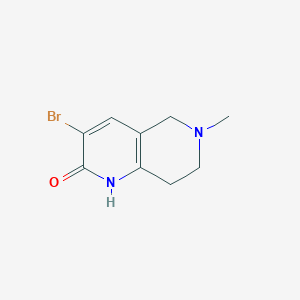
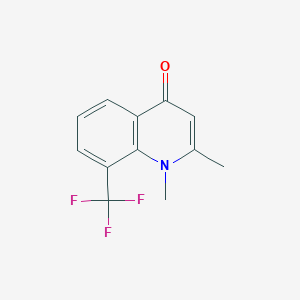


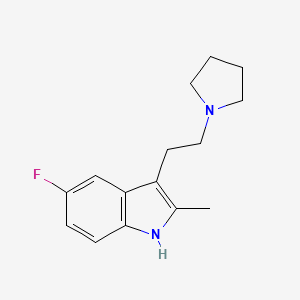

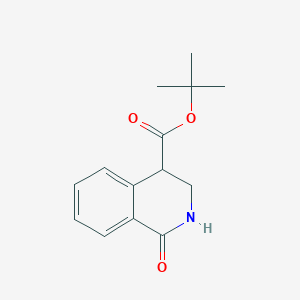
![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11869090.png)
